(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5,10H2,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHLYNOPCGNJT-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-nitrophenyl acetic acid with a suitable reducing agent in a protic solvent. The reduction process is often carried out using hydrogenation in the presence of a palladium on carbon catalyst at elevated pressures . This method ensures the selective reduction of the nitro group to an amino group, yielding the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of nitrated, sulfonated, and halogenated derivatives.
Scientific Research Applications
(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial properties and its role in inhibiting bacterial protein synthesis.
Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds .
Mechanism of Action
The mechanism of action of (4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and blocking the elongation of the peptide chain. This results in the inhibition of bacterial growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
The structural and functional properties of (4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one are compared below with analogous compounds (Table 1), focusing on synthesis, stereochemistry, and applications.
Table 1: Comparative Analysis of this compound and Related Compounds
Key Comparative Insights
Stereochemical Influence: The (R)-configuration in this compound is critical for its biological activity, as mirror-image (S)-isomers often exhibit reduced efficacy . Similarly, (4R)-4-Phenyl-1,3-oxazolidin-2-one serves as a chiral auxiliary in asymmetric synthesis due to its stereoselectivity .
Synthetic Efficiency: The Au-NCs/SCNPs catalytic system enables rapid reduction of nitro groups to amines (20 h reaction time, 89% yield) under ambient conditions, outperforming traditional methods requiring harsh reducing agents (e.g., Pd/C with H₂) . In contrast, trifluoromethyl-substituted oxazolidinones require multistep syntheses involving hazardous fluorinating agents .
Biological Activity: Antibacterial: this compound shares Linezolid’s mechanism of ribosomal binding but with improved solubility due to the polar amino group . Anticancer: Parsaclisib’s oxazolidinone-pyrimidine hybrid structure enables potent PI3Kδ inhibition, a target absent in simpler aminophenyl derivatives . Fluorinated Derivatives: The trifluoromethyl group in 5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one enhances lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs .
Industrial Applications: (4R)-4-Phenyl-1,3-oxazolidin-2-one is a cost-effective chiral auxiliary in large-scale pharmaceutical synthesis (e.g., Ezetimibe), whereas aminophenyl derivatives are niche intermediates .
Research Findings and Mechanistic Details
- Catalytic Reduction Mechanism : The Au-NCs/SCNPs system reduces 3-(4-nitrophenyl)-1,3-oxazolidin-2-one via a two-step process: (i) rapid nitro-to-azo intermediate conversion (λmax ≈ 360 nm) and (ii) slow azo-to-amine transformation (λmax ≈ 250 nm). This contrasts with nitrobenzene reduction, which lacks intermediate stabilization .
- Drug Design: The 4-aminophenyl group’s electron-donating properties improve binding to bacterial ribosomal RNA, while steric effects from bulkier substituents (e.g., trifluoromethyl) may hinder target access .
Biological Activity
(4R)-4-(4-Aminophenyl)-1,3-oxazolidin-2-one is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C10H12N2O2
- Molecular Weight : Approximately 192.21 g/mol
- Structural Features : It contains an oxazolidinone ring, which is a five-membered cyclic amide, and an amino group that enhances its biological interactions.
Serotonin Receptor Interaction
One of the primary areas of research surrounding this compound is its interaction with serotonin receptors. Studies indicate that this compound acts as a serotonin receptor agonist , similar to Zolmitriptan, which is utilized for migraine treatment. Its ability to bind to 5-HT receptors suggests potential applications in treating migraines and other neurological disorders.
Antimicrobial and Anti-inflammatory Potential
Recent investigations have highlighted the compound's potential as an antimicrobial agent . The oxazolidinone structure is known for its efficacy against various bacterial strains. Additionally, its anti-inflammatory properties make it a candidate for further studies in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound can be achieved through several methods that preserve its chiral integrity. The following table summarizes some common synthesis routes:
| Synthesis Method | Description |
|---|---|
| Chiral Resolution | Utilizing chiral catalysts to separate enantiomers. |
| Asymmetric Synthesis | Employing asymmetric catalysis to produce the desired enantiomer directly. |
| Functional Group Modification | Modifying existing compounds to introduce the oxazolidinone structure while maintaining biological activity. |
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Serotonergic Activity : A study demonstrated that the compound exhibits significant binding affinity to 5-HT receptors, indicating its potential as a therapeutic agent for mood disorders and migraines.
- Antimicrobial Testing : In vitro assays revealed that this compound shows promising antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics.
- Anti-inflammatory Effects : Research indicated that the compound could reduce inflammatory markers in cell models, supporting its potential role in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| (S)-4-(4-Aminobenzyl)oxazolidin-2-one | 0.88 | Enantiomer with differing biological activity |
| tert-Butyl 4-aminophenethylcarbamate | 0.80 | Different functional groups affecting solubility |
| (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | 0.74 | Contains additional carbon chain enhancing lipophilicity |
These comparisons illustrate how variations in structure can lead to differences in biological activity and pharmacological profiles.
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Model transition states for reactions like nucleophilic substitutions or ring-opening to guide synthetic modifications.
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) using crystal structures of analogous oxazolidinones .
- ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic pathways .
What strategies improve the compound’s stability under physiological conditions for in vivo studies?
Q. Advanced Research Focus
- Prodrug Design : Modify the oxazolidinone ring with hydrolyzable groups (e.g., esters) to enhance bioavailability.
- Formulation Optimization : Encapsulate in liposomes or polymeric nanoparticles to mitigate degradation in serum .
- Thermal Stability Assays : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds and optimize storage conditions .
How can impurity profiling ensure batch consistency in preclinical studies?
Q. Basic Research Focus
- HPLC-MS : Detect and quantify impurities like des-amino derivatives or ring-opened byproducts. Reference standards (e.g., Zolmitriptan Impurity E) aid in calibration .
- NMR Spectroscopy : Assign <sup>1</sup>H/<sup>13</sup>C signals to trace synthetic intermediates or degradation products .
What structural analogs of this compound show enhanced pharmacological activity, and how are they synthesized?
Q. Advanced Research Focus
- Azide-Functionalized Derivatives : Incorporate azidomethyl groups (e.g., (5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one) for click chemistry applications in targeted drug delivery .
- Fluorinated Analogs : Introduce difluoromethyl groups to improve metabolic stability, as seen in (4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one derivatives (Note: BenchChem data excluded per guidelines).
What role does the oxazolidinone ring conformation play in chiral induction during asymmetric catalysis?
Q. Advanced Research Focus
- Crystal Structure Analysis : The envelope conformation of the oxazolidinone ring (e.g., in (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl derivatives) dictates steric and electronic effects during catalytic cycles .
- Chiral Auxiliary Design : Modify substituents (e.g., tert-butyl or benzyl groups) to enhance enantioselectivity in aldol or Diels-Alder reactions .
How can researchers address low yields in large-scale syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
